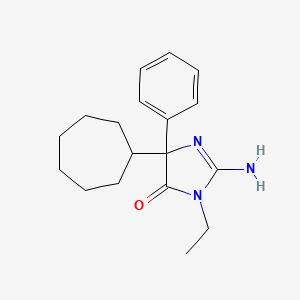
2-Amino-5-cycloheptyl-3-ethyl-5-phenyl-3,5-dihydro-4H-imidazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-cycloheptyl-3-ethyl-5-phenyl-3,5-dihydro-4H-imidazol-4-one is a heterocyclic compound featuring an imidazol-4-one core. This compound is notable for its unique structural configuration, which includes a cycloheptyl ring, an ethyl group, and a phenyl group. The presence of these diverse substituents makes it a compound of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-cycloheptyl-3-ethyl-5-phenyl-3,5-dihydro-4H-imidazol-4-one typically involves multi-step organic reactions. One common method involves the condensation of appropriate ketones with amidines under oxidative conditions. For instance, a one-pot oxidative condensation of ketones and amidines can be employed, where molecular oxygen is used to oxidize the α-keto carbon to a diketone in situ, which then cyclizes under basic conditions to produce the desired imidazol-4-one .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are crucial to achieving high purity and efficiency in industrial settings.
化学反応の分析
Types of Reactions: 2-Amino-5-cycloheptyl-3-ethyl-5-phenyl-3,5-dihydro-4H-imidazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolones with different oxidation states.
Reduction: Reduction reactions can modify the imidazol-4-one ring, potentially leading to the formation of dihydroimidazoles.
Substitution: The amino group and other substituents on the imidazol-4-one ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen, hydrogen peroxide, and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolones with higher oxidation states, while substitution reactions can introduce various functional groups onto the imidazol-4-one core.
科学的研究の応用
2-Amino-5-cycloheptyl-3-ethyl-5-phenyl-3,5-dihydro-4H-imidazol-4-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as a scaffold for designing proteasome inhibitors and other bioactive molecules.
Industry: It is used in the development of agrochemicals and fluorescent protein chromophores.
作用機序
The mechanism of action of 2-Amino-5-cycloheptyl-3-ethyl-5-phenyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, as a proteasome inhibitor, it may bind to the active site of the proteasome, preventing the degradation of proteins and leading to the accumulation of ubiquitinated proteins within the cell .
類似化合物との比較
Imidazol-2-ones: These compounds have a similar imidazole core but differ in the position of the carbonyl group.
Dihydroimidazoles: These are reduced forms of imidazolones and exhibit different chemical reactivity and biological activity.
Uniqueness: 2-Amino-5-cycloheptyl-3-ethyl-5-phenyl-3,5-dihydro-4H-imidazol-4-one is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of a cycloheptyl ring, an ethyl group, and a phenyl group differentiates it from other imidazolones and contributes to its specific interactions with molecular targets .
特性
CAS番号 |
922497-30-1 |
|---|---|
分子式 |
C18H25N3O |
分子量 |
299.4 g/mol |
IUPAC名 |
2-amino-5-cycloheptyl-3-ethyl-5-phenylimidazol-4-one |
InChI |
InChI=1S/C18H25N3O/c1-2-21-16(22)18(20-17(21)19,15-12-8-5-9-13-15)14-10-6-3-4-7-11-14/h5,8-9,12-14H,2-4,6-7,10-11H2,1H3,(H2,19,20) |
InChIキー |
XHIZTXHMPKJYSX-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=O)C(N=C1N)(C2CCCCCC2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



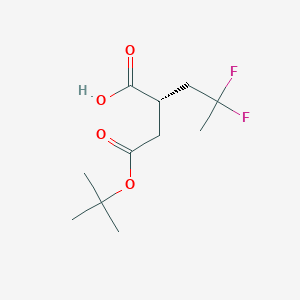
![Benzenamine, 4-[2-(diethylamino)ethoxy]-3-methoxy-N-methyl-](/img/structure/B12950996.png)
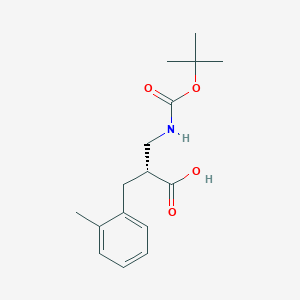
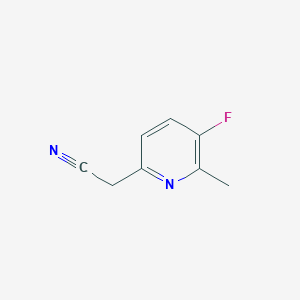

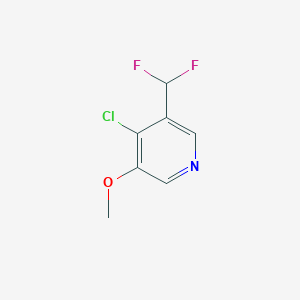
![3,6-Dichloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12951034.png)
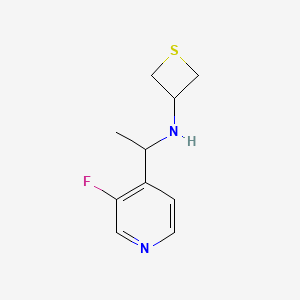




![2-Methyl-2,9-diazaspiro[5.5]undecan-1-one](/img/structure/B12951082.png)
